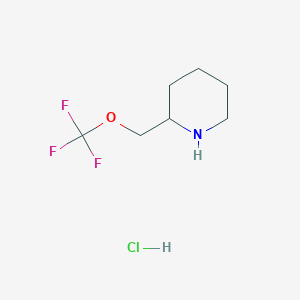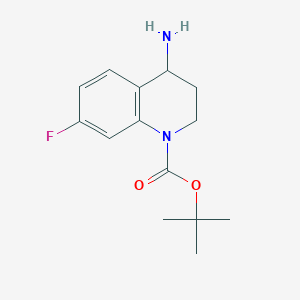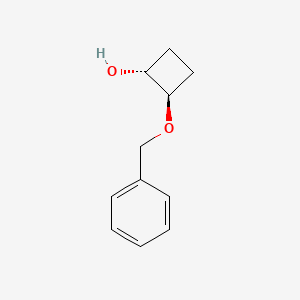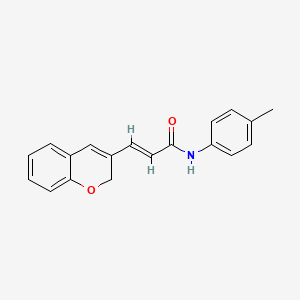
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
作用机制
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide works by binding to the ATP-binding site of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the downstream signaling pathway, including Akt and mTOR. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is selective for PI3K, with little to no activity against other kinases. This specificity makes it a useful tool for studying the PI3K/Akt/mTOR pathway in various cellular contexts.
Biochemical and Physiological Effects:
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit angiogenesis and metastasis, making it a promising anti-cancer agent. Outside of cancer, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has several advantages as a tool for studying the PI3K/Akt/mTOR pathway. It is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is relatively easy to use and has been extensively studied in a variety of cellular contexts. However, there are also limitations to using (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. It is a small molecule inhibitor, meaning that it may not fully recapitulate the effects of genetic knockdown or knockout of PI3K. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may have off-target effects at high concentrations, making it important to carefully titrate the concentration used in experiments.
未来方向
There are several future directions for the use of (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide in scientific research. One area of interest is in the development of combination therapies for cancer. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition, there is interest in developing more selective inhibitors of PI3K, as current inhibitors, including (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, can have off-target effects at high concentrations. Finally, there is interest in studying the role of the PI3K/Akt/mTOR pathway in other diseases, such as metabolic disorders and cardiovascular disease, and (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may be a useful tool for these studies.
合成方法
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-methylbenzylamine to form the intermediate 2-(4-methylbenzylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of piperidine to form the final product, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is typically around 20%.
科学研究应用
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is often observed in cancer and other diseases, making it an attractive target for drug development. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases.
属性
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)11-8-15-12-16-4-2-3-5-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPCHFJVWDRGHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Fluorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B2618849.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2618853.png)


![Methyl 2-(2,6-difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2618856.png)
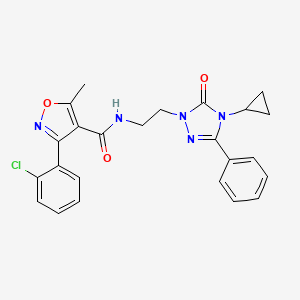
![1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2618860.png)
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
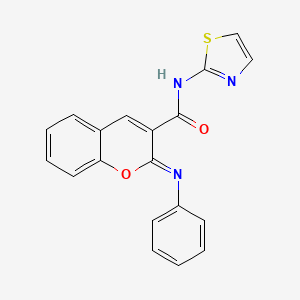
![1-(3-((7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2618863.png)
